molecular formula C10H11IN2 B11710953 1,4-Ethanoquinoxaline, 2,3-dihydro-5-iodo- CAS No. 138023-40-2

1,4-Ethanoquinoxaline, 2,3-dihydro-5-iodo-

Cat. No.: B11710953
CAS No.: 138023-40-2
M. Wt: 286.11 g/mol
InChI Key: XAJAZEGOKNWPLB-UHFFFAOYSA-N
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Description

5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of an iodine atom at the 5th position and a dihydroethano bridge between the 1st and 4th positions of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE typically involves the iodination of a suitable quinoxaline precursor. One common method is the reaction of 2,3-dihydro-1,4-ethanoquinoxaline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE involves its interaction with specific molecular targets. The iodine atom and the quinoxaline ring system play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites of enzymes, thereby modulating their function. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-IODOQUINOXALINE
  • 5-BROMO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE
  • 5-CHLORO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE

Uniqueness

5-IODO-2,3-DIHYDRO-1,4-ETHANOQUINOXALINE is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other halogenated quinoxaline derivatives .

Properties

CAS No.

138023-40-2

Molecular Formula

C10H11IN2

Molecular Weight

286.11 g/mol

IUPAC Name

3-iodo-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene

InChI

InChI=1S/C10H11IN2/c11-8-2-1-3-9-10(8)13-6-4-12(9)5-7-13/h1-3H,4-7H2

InChI Key

XAJAZEGOKNWPLB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1C3=C2C(=CC=C3)I

Origin of Product

United States

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